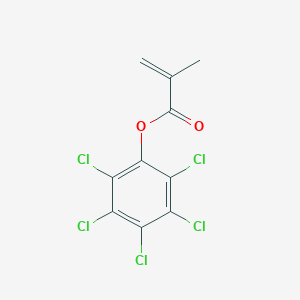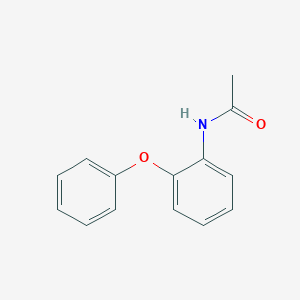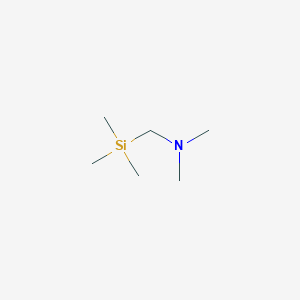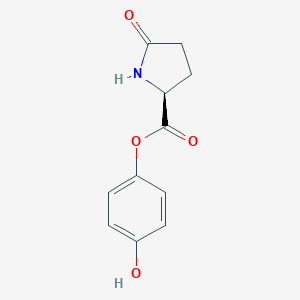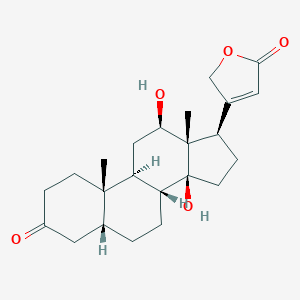
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide, commonly known as MBO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MBO is a phosphorin oxide derivative that has been synthesized and studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
MBO has been studied for its potential applications in scientific research. One of the main applications of MBO is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MBO has been shown to selectively detect ROS in living cells and can be used to study the role of ROS in various biological processes.
MBO has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MBO has been shown to induce apoptosis in cancer cells through the activation of caspases.
Mécanisme D'action
The mechanism of action of MBO is not fully understood, but it is believed to involve the generation of ROS. MBO reacts with ROS to form a fluorescent product, which can be detected in cells. Additionally, MBO has been shown to induce the formation of ROS in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
MBO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, MBO has been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBO in lab experiments is its selectivity for ROS. MBO can be used to specifically detect ROS in cells, allowing for the study of their role in various biological processes. Additionally, MBO has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
One limitation of using MBO in lab experiments is its toxicity. MBO has been shown to be toxic to cells at high concentrations, which can limit its use in certain studies. Additionally, the synthesis of MBO can be challenging and time-consuming, which can also limit its use in lab experiments.
Orientations Futures
There are several possible future directions for research on MBO. One direction is the development of MBO-based fluorescent probes for the detection of ROS in vivo. Another direction is the further study of MBO as an anti-cancer agent, including the development of MBO-based cancer therapies. Additionally, the mechanism of action of MBO could be further elucidated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of MBO involves the reaction of 2-methylthio-1,3,2-benzodioxaphosphole with oxygen in the presence of a catalyst. This reaction results in the formation of MBO, which can be purified through column chromatography. The purity of MBO can be confirmed through NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
18865-25-3 |
|---|---|
Nom du produit |
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide |
Formule moléculaire |
C8H9O3PS |
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
2-methylsulfanyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C8H9O3PS/c1-13-12(9)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 |
Clé InChI |
GOAOHVJAXBHBBP-UHFFFAOYSA-N |
SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
SMILES canonique |
CSP1(=O)OCC2=CC=CC=C2O1 |
Synonymes |
2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide MTBO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



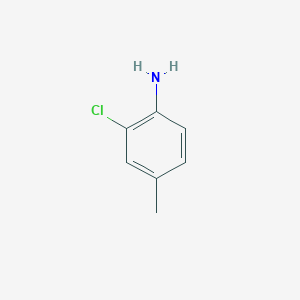
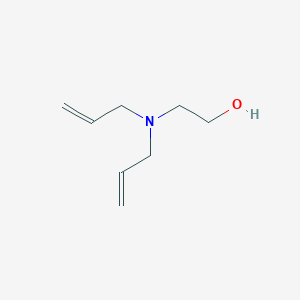
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
